molecular formula C10H13NO B1392572 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-12-6

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1392572
CAS RN: 58960-12-6
M. Wt: 163.22 g/mol
InChI Key: XMQVNUTYQGTWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a type of benzoxazine, a class of compounds that possess various biological activities .


Synthesis Analysis

The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzoxazine core with two methyl groups attached . The InChI code for this compound is 1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is 163.22 . It has a boiling point of 323.5±41.0 °C and a density of 1.057±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are involved in various chemical syntheses and structural analyses. For instance, the compound is used in the synthesis of pentacyclic condensation products, as demonstrated by Ilaš et al. (2008), where they explored the formation of tetramethyl-dinitro-hexahydro-benzoxazine derivatives using mixed anhydride reduction methods (Ilaš et al., 2008). Similarly, Ye et al. (2015) synthesized novel N-acyl derivatives of dimethyl-benzoxazine, highlighting their use in obtaining structurally diverse compounds (Ye et al., 2015).

Biological Activity and Pharmacological Potential

In the field of pharmacology, research has been conducted to understand the biological activities of benzoxazine derivatives. Pirotte et al. (2019) investigated the isosteres of dimethyl-benzoxazines, examining their effects as inhibitors of insulin release and vascular smooth muscle relaxants (Pirotte et al., 2019). Matsumoto et al. (1996) explored the potassium channel-activating effects of benzoxazine derivatives, identifying compounds with potent oral antihypertensive effects (Matsumoto et al., 1996).

Material Science and Polymer Chemistry

In material science, Dunkers and Ishida (1999) studied the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols, contributing to the understanding of polymer curing reactions (Dunkers & Ishida, 1999). Additionally, Li et al. (2014) investigated the catalytic mechanism of benzoxazine in the polymerization of cyanate ester, providing insights into the nucleophilic addition reactions involved in polymer chemistry (Li et al., 2014).

Environmental and Ecological Applications

The ecological roles and bioactivities of benzoxazine derivatives have also been studied. Macias et al. (2009) examined the phytotoxic, antifungal, and antimicrobial effects of benzoxazinones, a class related to benzoxazine compounds, highlighting their potential as natural herbicide models (Macias et al., 2009).

Analytical Chemistry

In analytical chemistry, Moloney et al. (1992) performed a qualitative analysis of the stability of the oxazine ring in various benzoxazine derivatives using proton nuclear magnetic resonance spectroscopy, contributing to the understanding of their chemical properties (Moloney et al., 1992).

properties

IUPAC Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVNUTYQGTWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264455
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

58960-12-6
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58960-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.